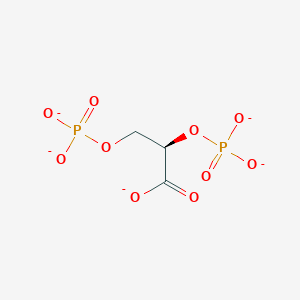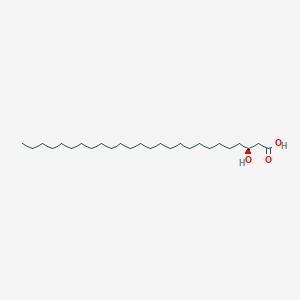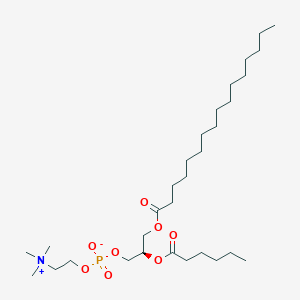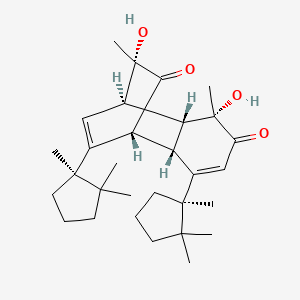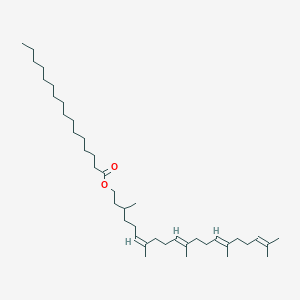
1-Eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-42:0 in which the alkyl and the acyl groups specified at positions 1 and 2 are eicosyl and docosanoyl respectively. It is a phosphatidylcholine O-42:0 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a docosanoic acid.
Applications De Recherche Scientifique
Structure and Properties
- Structural Analysis and Thermotropic Properties : The ether-linked phosphatidylcholines like 1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine (EDPC) have distinct structural properties. Studies using differential scanning calorimetry and X-ray diffraction have revealed insights into their thermotropic behavior and bilayer membrane structures. For instance, EDPC exhibits a specific endothermic transition and forms an interdigitated, triple-chain bilayer gel phase, providing important insights into its structural properties in different phases (Mattai, Witzke, Bittman, & Shipley, 1987).
Lipid Mixtures and Phase Behavior
- Phase Behavior in Lipid Mixtures : The behavior of lipid mixtures containing compounds like 1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine in bilayers and monolayers has been studied using techniques like differential scanning calorimetry and epifluorescence microscopy. These studies provide valuable information on the phase separation and domain formation in mixed phospholipid monolayers, essential for understanding membrane dynamics and function (Dumaual, Jenski, & Stillwell, 2000).
Membrane Interaction Studies
- Membrane Interactions and Properties : In-depth studies using techniques like neutron diffraction and small-angle X-ray scattering have been conducted to understand the interactions of specific phospholipids, including 1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine, with other lipids in bilayer structures. These studies are crucial for unraveling how these phospholipids influence membrane dimensions, molecular order, and hydration, which are vital for cellular functions and biochemical processes (Binder & Gawrisch, 2001).
Analytical Techniques and Synthesis
- Analytical and Synthesis Approaches : Research has also focused on the synthesis and analysis of phospholipids like 1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine. Techniques such as high-performance liquid chromatography and fast atom bombardment mass spectrometry have been utilized for isolating and characterizing these phospholipids, contributing significantly to our understanding of their chemical properties and potential applications (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).
Cellular Interactions and Functions
- Cellular Targets and Functions : Research has been conducted to identify the cellular targets and understand the functional role of compounds like 1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine in biological systems. These studies provide insights into how such phospholipids interact with cellular components, influencing various biological processes and signaling pathways (Potier et al., 2011).
Propriétés
Nom du produit |
1-Eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C50H102NO7P |
Poids moléculaire |
860.3 g/mol |
Nom IUPAC |
[(2R)-2-docosanoyloxy-3-icosoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H102NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-27-29-31-33-35-37-39-41-43-50(52)58-49(48-57-59(53,54)56-46-44-51(3,4)5)47-55-45-42-40-38-36-34-32-30-28-25-23-21-19-17-15-13-11-9-7-2/h49H,6-48H2,1-5H3/t49-/m1/s1 |
Clé InChI |
BJUWREINODTBMO-ANFMRNGASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



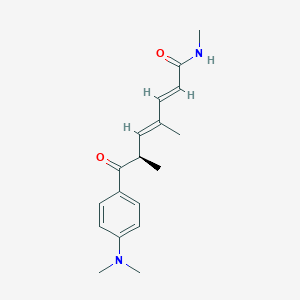

![3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate](/img/structure/B1263674.png)
